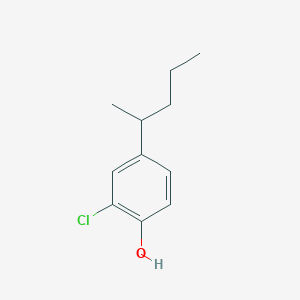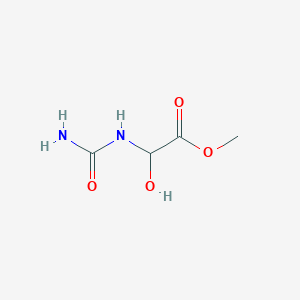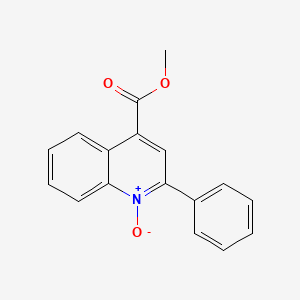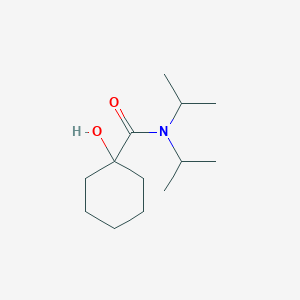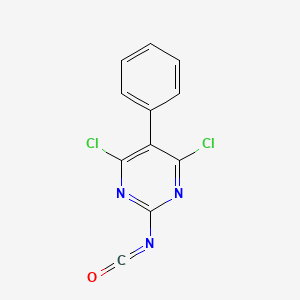![molecular formula C15H14O4S B14483548 3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid CAS No. 64289-72-1](/img/structure/B14483548.png)
3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids. This compound features a naphthalene ring system substituted with a carboxypropylsulfanyl group and an additional carboxylic acid group. Carboxylic acids are known for their acidic properties and are widely used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid can be achieved through several methods:
Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes to form carboxylic acids.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.
Carboxylation of Grignard Reagents: Grignard reagents can react with carbon dioxide (CO₂) to form carboxylic acids.
Industrial Production Methods
Industrial production of carboxylic acids, including this compound, often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. Catalytic oxidation of hydrocarbons is a common method used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Carboxylic acids can undergo oxidation reactions to form various products, including carbon dioxide and water.
Substitution: Carboxylic acids can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), borane (BH₃)
Nucleophiles: Alcohols, amines, thionyl chloride (SOCl₂)
Major Products Formed
Oxidation: Carbon dioxide (CO₂), water (H₂O)
Reduction: Primary alcohols
Substitution: Esters, amides, acid chlorides
Scientific Research Applications
3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid has various applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity . The sulfanyl group may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-Naphthoic Acid: An isomer of 3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid with a carboxyl group at the 1-position of the naphthalene ring.
2-Naphthoic Acid: Another isomer with a carboxyl group at the 2-position of the naphthalene ring.
Uniqueness
This compound is unique due to the presence of both a carboxypropylsulfanyl group and an additional carboxylic acid group on the naphthalene ring. This structural feature may impart distinct chemical and biological properties compared to its isomers .
Properties
CAS No. |
64289-72-1 |
|---|---|
Molecular Formula |
C15H14O4S |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
3-(1-carboxypropylsulfanyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H14O4S/c1-2-12(15(18)19)20-13-8-10-6-4-3-5-9(10)7-11(13)14(16)17/h3-8,12H,2H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
LAJJFNBAUMBZRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)SC1=CC2=CC=CC=C2C=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


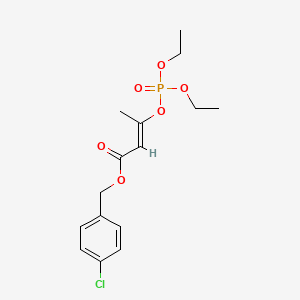
![(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B14483470.png)


